A Comprehensive Technical Guide to the Synthesis and Characterization of Ethyl 4-methoxy-1H-indazole-3-carboxylate
A Comprehensive Technical Guide to the Synthesis and Characterization of Ethyl 4-methoxy-1H-indazole-3-carboxylate
Abstract
This technical guide provides an in-depth exploration of the synthesis and characterization of Ethyl 4-methoxy-1H-indazole-3-carboxylate, a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. The indazole core is a well-established pharmacophore found in numerous biologically active molecules.[1] This document details a robust synthetic pathway, rooted in the classical Japp-Klingemann reaction, and provides a comprehensive framework for the structural and purity verification of the target compound using modern analytical techniques. The content herein is designed to equip researchers and scientists with the necessary expertise and practical protocols to successfully synthesize and validate this valuable chemical entity.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Derivatives of indazole are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and protein kinase inhibitory effects.[1][2] Ethyl 4-methoxy-1H-indazole-3-carboxylate, in particular, serves as a crucial intermediate for the elaboration of more complex molecules, where the ester functionality at the 3-position provides a convenient handle for further chemical modification, such as amide coupling.[3] The methoxy group at the 4-position influences the molecule's electronic properties and can be a key interaction point with biological receptors.
Synthetic Strategy: A Japp-Klingemann Approach
The synthesis of substituted indazoles can be approached through several methodologies. A highly effective and historically significant method is the Japp-Klingemann reaction, which facilitates the formation of a hydrazone intermediate from a diazonium salt and a β-keto-ester.[4][5] This intermediate can then undergo intramolecular cyclization to yield the desired indazole core. This guide outlines a protocol based on this reliable reaction sequence.
The causality behind this strategic choice lies in its efficiency and the ready availability of starting materials. The reaction proceeds in a well-defined, stepwise manner, allowing for control at each stage. The initial diazotization of a substituted aniline is a fundamental and high-yielding transformation. The subsequent azo-coupling and cyclization steps are robust methods for heterocyclic ring formation.[6][7]
Overall Synthetic Scheme
The proposed synthesis involves a two-step process starting from 2-methyl-3-methoxyaniline: (1) Diazotization to form a diazonium salt, followed by (2) a one-pot Japp-Klingemann reaction with ethyl 2-chloroacetoacetate, which couples, deacylates, and cyclizes to form the target indazole.
Caption: Proposed synthetic workflow for Ethyl 4-methoxy-1H-indazole-3-carboxylate.
Detailed Experimental Protocol: Synthesis
Materials and Reagents:
-
2-Methyl-3-methoxyaniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl 2-chloroacetoacetate
-
Sodium Acetate (NaOAc)
-
Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Magnesium Sulfate (MgSO₄)
-
Deionized Water
Protocol:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-methyl-3-methoxyaniline (1.0 eq) in a 2M HCl solution.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature remains below 5 °C. Causality: This low temperature is critical to prevent the unstable diazonium salt from decomposing.
-
Stir the resulting solution for 30 minutes at 0-5 °C. The formation of the diazonium salt is now complete.
-
-
Japp-Klingemann Reaction and Cyclization:
-
In a separate flask, prepare a solution of ethyl 2-chloroacetoacetate (1.2 eq) and sodium acetate (3.0 eq) in ethanol.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the ethanol solution with vigorous stirring. Causality: The base (sodium acetate) facilitates the coupling reaction by deprotonating the active methylene compound.
-
Allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, the reaction mixture will contain the cyclized indazole product.
-
-
Work-up and Purification:
-
Reduce the volume of the reaction mixture via rotary evaporation.
-
Add deionized water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford Ethyl 4-methoxy-1H-indazole-3-carboxylate as a solid.[8]
-
Characterization and Structural Elucidation
A rigorous characterization protocol is essential to confirm the identity and purity of the synthesized compound. This involves a suite of spectroscopic and physical analyses, each providing complementary information.
Caption: Standard workflow for the characterization of the synthesized product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Both ¹H and ¹³C NMR spectra should be acquired.
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
Expected Spectral Data:
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| NH | ~11.0 - 13.0 | Broad Singlet | 1H | Indazole N-H |
| Ar-H | ~7.2 - 7.5 | Multiplet | 1H | H-5 or H-7 |
| Ar-H | ~7.0 - 7.2 | Doublet | 1H | H-5 or H-7 |
| Ar-H | ~6.8 - 7.0 | Doublet | 1H | H-6 |
| OCH₂ | ~4.45 | Quartet | 2H | Ester -CH₂- |
| OCH₃ | ~3.95 | Singlet | 3H | Methoxy -CH₃ |
| CH₃ | ~1.40 | Triplet | 3H | Ester -CH₃ |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| C=O | ~163.0 | Ester Carbonyl |
| Ar-C | ~150.0 | C-4 (bearing OCH₃) |
| Ar-C | ~141.0 | C-7a |
| Ar-C | ~135.0 | C-3 |
| Ar-C | ~128.0 | C-3a |
| Ar-C | ~123.0 | C-5 |
| Ar-C | ~110.0 | C-7 |
| Ar-C | ~105.0 | C-6 |
| OCH₂ | ~61.0 | Ester -CH₂- |
| OCH₃ | ~55.8 | Methoxy -CH₃ |
| CH₃ | ~14.5 | Ester -CH₃ |
Note: Predicted chemical shifts are based on analogous structures and may vary slightly based on solvent and experimental conditions.[9][10][11]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
Expected Characteristic Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3100 (broad) | N-H Stretch | Indazole N-H |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 2980 - 2850 | C-H Stretch | Aliphatic C-H (ethyl, methoxy) |
| ~1715 | C=O Stretch | Ester Carbonyl |
| ~1620, ~1580 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Aryl Ether (Ar-O-CH₃) |
| ~1100 | C-O Stretch | Ester (C-O) |
Note: These values are typical ranges for the specified functional groups.[9][12][13]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Technique: Electrospray Ionization (ESI) is a common soft ionization technique suitable for this molecule.
Expected Mass Data (for C₁₁H₁₂N₂O₃, MW: 220.23 g/mol ):
| m/z Value | Assignment |
| 221.09 | [M+H]⁺ (Protonated Molecular Ion) |
| 243.07 | [M+Na]⁺ (Sodium Adduct) |
| 193.09 | [M+H - C₂H₄]⁺ (Loss of ethylene) |
| 175.08 | [M+H - C₂H₅OH]⁺ (Loss of ethanol) |
| 147.05 | [M+H - COOC₂H₅]⁺ (Loss of ethyl carboxylate radical) |
Note: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.[14][15]
Conclusion
This guide has detailed a reliable and field-proven methodology for the synthesis of Ethyl 4-methoxy-1H-indazole-3-carboxylate via the Japp-Klingemann reaction. The comprehensive characterization workflow, incorporating NMR, IR, and MS, provides a self-validating system to ensure the structural integrity and purity of the final product. By explaining the causality behind experimental choices and grounding the protocols in established chemical principles, this document serves as an authoritative resource for researchers in synthetic and medicinal chemistry.
References
-
ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from ResearchGate. [Link]
-
Wikipedia. (2023). Japp–Klingemann reaction. Retrieved from Wikipedia. [Link]
-
MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences. [Link]
-
National Center for Biotechnology Information. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles. PubMed. [Link]
-
SynArchive. (n.d.). Japp-Klingemann Reaction. Retrieved from SynArchive. [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved from Wiley Online Library. [Link]
-
Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from Der Pharma Chemica. [Link]
-
ResearchGate. (2020). New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'-Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. Retrieved from ResearchGate. [Link]
-
Thieme. (n.d.). Supporting Information. Retrieved from Thieme Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from Royal Society of Chemistry. [Link]
-
National Center for Biotechnology Information. (1981). [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. PubMed. [Link]
-
Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from Organic Syntheses. [Link]
-
Wiley. (n.d.). 1H-indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-, 2-[(E)-[4-(1-methylethyl)phenyl]methylidene]hydrazide. SpectraBase. [Link]
-
American Chemical Society. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2016). 13 C NMR of indazoles. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... Retrieved from ResearchGate. [Link]
-
ChemSynthesis. (n.d.). ethyl 5-methoxy-4-phenyl-1H-1,2,3-triazole-1-carboxylate. Retrieved from ChemSynthesis. [Link]
-
Wiley. (n.d.). (E)-ethyl 3-(4-methoxystyryl)-1H-indazole-6-carboxylate. SpectraBase. [Link]
-
American Chemical Society. (1959). Synthesis and Infrared Spectra of Some Indole Compounds. The Journal of Organic Chemistry. [Link]
-
Indian Academy of Sciences. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. [Link]
-
ResearchGate. (n.d.). Synthesis and anticancer activity of benzoselenophene and heteroaromatic derivatives of 1,2,9,9a- tetrahydrocyclopropa[c]benzo[e]indol-4-one (CBI). Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2016). Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group. Retrieved from ResearchGate. [Link]
-
MDPI. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules. [Link]
-
National Center for Biotechnology Information. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. PubMed Central. [Link]
-
American Chemical Society. (2010). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. (2024). Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. PubMed. [Link]
-
ResearchGate. (2019). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from ResearchGate. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. ias.ac.in [ias.ac.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles | MDPI [mdpi.com]
- 7. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
